molecular formula C9H5ClFNO2 B1350916 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid CAS No. 186446-27-5

6-chloro-4-fluoro-1H-indole-2-carboxylic Acid

Cat. No.: B1350916
CAS No.: 186446-27-5
M. Wt: 213.59 g/mol
InChI Key: WXQBCNRBBDRVJD-UHFFFAOYSA-N
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Description

6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:

    Fluorination: The process begins with the fluorination of a suitable aromatic compound, such as chlorobenzene, to introduce the fluorine atom.

    Indole Formation: The fluorinated aromatic compound is then subjected to a series of reactions to form the indole ring. This can involve cyclization reactions under acidic or basic conditions.

    Chlorination: The indole derivative is then chlorinated to introduce the chlorine atom at the desired position.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can undergo electrophilic substitution reactions at specific positions on the indole ring.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reactions are typically carried out in the presence of acids or bases.

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used. Reactions are often conducted in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce amine or thiol derivatives.

Scientific Research Applications

6-chloro-4-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the synthesis of organic materials, such as fluorescent dyes, photosensitizers, and organic electronic materials.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-fluoro-1H-indole: Lacks the carboxylic acid group, which can affect its reactivity and biological activity.

    4-fluoro-1H-indole-2-carboxylic acid: Lacks the chlorine atom, which can influence its chemical properties and interactions.

    6-chloro-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which can alter its reactivity and biological effects.

Uniqueness

6-chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.

Properties

IUPAC Name

6-chloro-4-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQBCNRBBDRVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253510
Record name 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186446-27-5
Record name 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186446-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
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